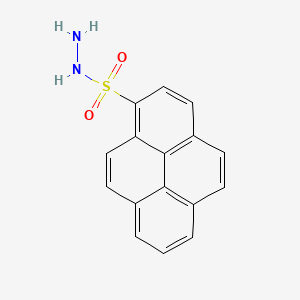

Pyrenesulfonylhydrazine

Description

Significance of Pyrene (B120774) Derivatives in Advanced Chemical Disciplines

Pyrene and its derivatives are renowned for their distinctive optical and electronic properties, stemming from their extended, flat aromatic structure. ontosight.airsc.org These compounds are workhorses in various fields, including materials science, supramolecular chemistry, and chemical biology. researchgate.net The strong fluorescence of pyrene, which is sensitive to the polarity of its environment, makes its derivatives valuable as molecular probes. wikipedia.orgresearchgate.net This property allows for the investigation of complex systems like DNA, proteins, and lipid membranes. researchgate.net

In materials science, pyrene derivatives are integral to the development of organic electronics, such as field-effect transistors and organic light-emitting diodes (OLEDs). rsc.org Their ability to form strong π-π stacking interactions is exploited in the design of self-assembling systems and for the exfoliation and dispersion of 2D materials like graphene. acs.orgresearchgate.net The functionalization of pyrene allows for the tuning of its electronic properties, making it a versatile component in the construction of electron donor-acceptor systems for light-harvesting and energy conversion applications. wikipedia.org Furthermore, the chemical industry utilizes pyrene derivatives as crucial intermediates in the synthesis of a wide range of chemicals, including pharmaceuticals and agrochemicals. dataintelo.com

Evolution of Hydrazine (B178648) and Sulfonylhydrazine Chemistry in Organic Synthesis

Hydrazine and its derivatives have a long and rich history in organic synthesis. More recently, sulfonylhydrazides have gained prominence as stable, non-toxic, and readily available reagents. tandfonline.com They serve as versatile sources of the sulfonyl group, which is a key component in many pharmaceuticals and bioactive compounds. tandfonline.comresearchgate.net The hydrazinyl group can be easily cleaved under various conditions, including thermal, oxidative, or metal-catalyzed reactions, allowing the sulfonyl moiety to participate in the formation of carbon-sulfur, sulfur-nitrogen, and other bonds. researchgate.net

The development of new synthetic methodologies involving sulfonylhydrazides has provided chemists with powerful tools for constructing complex molecules. rsc.org These reagents have proven to be effective in a variety of transformations, including the synthesis of sulfones, sulfides, and thioethers. tandfonline.comorganic-chemistry.org Their use as radical precursors has opened up new avenues in radical chemistry, enabling the formation of carbon-sulfur bonds under mild conditions. rsc.org The stability and ease of handling of sulfonylhydrazides make them an attractive and environmentally friendly alternative to more hazardous reagents like sulfonyl chlorides. rsc.org

Positioning Pyrenesulfonylhydrazine in Modern Molecular Design and Applications

This compound combines the unique photophysical properties of the pyrene core with the versatile reactivity of the sulfonylhydrazine group. This duality positions it as a powerful tool in modern molecular design. ontosight.ai The pyrene moiety acts as a fluorescent reporter, while the sulfonylhydrazine group can be used for bioconjugation, allowing for the labeling and detection of biomolecules. ontosight.ai

The fluorescent properties of this compound make it a candidate for the development of fluorescent probes for biological imaging and diagnostics. ontosight.ai For instance, it has been used to label collagen, with its fluorescence characteristics providing insights into the structure and interactions of this protein. researchgate.netresearchgate.netacs.org The sulfonylhydrazine functional group also opens the door to its use in drug development, potentially as a scaffold for creating new therapeutic agents. ontosight.ai The ability to participate in a variety of chemical transformations allows for the incorporation of the pyrene unit into larger, more complex molecular architectures, a key aspect of modern molecular design which increasingly relies on modular and predictable building blocks. arxiv.orgnih.govrsc.org

Interactive Data Table: Properties of this compound

| Property | Value |

| IUPAC Name | pyrene-1-sulfonohydrazide nih.gov |

| Molecular Formula | C16H12N2O2S nih.gov |

| Molecular Weight | 296.3 g/mol nih.gov |

| CAS Number | 78335-51-0 nih.gov |

Structure

3D Structure

Properties

CAS No. |

78335-51-0 |

|---|---|

Molecular Formula |

C16H12N2O2S |

Molecular Weight |

296.3 g/mol |

IUPAC Name |

pyrene-1-sulfonohydrazide |

InChI |

InChI=1S/C16H12N2O2S/c17-18-21(19,20)14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9,18H,17H2 |

InChI Key |

JLURVMYSVAXMAU-UHFFFAOYSA-N |

SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)S(=O)(=O)NN |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)S(=O)(=O)NN |

Other CAS No. |

78335-51-0 |

Synonyms |

pyrenesulfonylhydrazine |

Origin of Product |

United States |

Synthetic Methodologies for Pyrenesulfonylhydrazine and Its Analogues

Strategies for the Construction of the Pyrene (B120774) Core

The construction of the pyrene core for subsequent functionalization into pyrenesulfonylhydrazine relies on both the direct modification of pyrene itself and more intricate multi-step synthetic sequences. The reactivity of the pyrene nucleus is a key consideration in these strategies.

Pyrene is an electron-rich polycyclic aromatic hydrocarbon, making it susceptible to electrophilic aromatic substitution. The positions 1, 3, 6, and 8 are the most electron-rich and, therefore, the most reactive sites for electrophilic attack. This inherent regioselectivity is a fundamental aspect of direct functionalization approaches.

Direct sulfonation of pyrene is a primary method for introducing the sulfonic acid group, which is the precursor to the sulfonylhydrazine moiety. This reaction is typically carried out using sulfonating agents such as sulfuric acid or chlorosulfonic acid. The reaction conditions can be controlled to favor monosubstitution, yielding pyrene-1-sulfonic acid.

For the synthesis of analogues with substitution patterns that are not readily accessible through direct electrophilic substitution, multi-step strategies are employed. These can involve the synthesis of a substituted biphenyl (B1667301) precursor followed by a cyclization reaction to form the pyrene ring system. This approach allows for the introduction of substituents at specific positions before the pyrene core is formed, offering greater control over the final structure.

Approaches to Sulfonylhydrazine Moiety Formation

The formation of the sulfonylhydrazine moiety is a critical step in the synthesis of this compound. This functional group is typically introduced by the reaction of a sulfonyl chloride with hydrazine (B178648) or a hydrazine derivative.

The most common method involves the reaction of a pyrenesulfonyl chloride with hydrazine hydrate (B1144303). orgsyn.org This nucleophilic substitution reaction proceeds readily, with the nitrogen atom of hydrazine attacking the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. The reaction is often carried out in a suitable solvent, such as tetrahydrofuran (B95107) or an alcohol, and may be performed in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct. google.com

An alternative approach involves the use of protected hydrazine derivatives, such as tert-butyl carbazate, followed by a deprotection step. This can be useful in cases where the target molecule contains other functional groups that might react with hydrazine.

The general reaction for the formation of a sulfonylhydrazide from a sulfonyl chloride is summarized in the table below:

| Reactant 1 | Reactant 2 | Product | General Conditions |

| R-SO2Cl | NH2NH2·H2O | R-SO2NHNH2 | Organic solvent (e.g., THF, ethanol), optional base |

Direct Synthesis and Functionalization of this compound

The direct synthesis of this compound typically follows a two-step sequence starting from pyrene: sulfonation to form pyrene-1-sulfonic acid, followed by conversion to the sulfonyl chloride and subsequent reaction with hydrazine.

Condensation Reactions and Coupling Strategies

The key condensation reaction in the synthesis of this compound is the formation of the sulfonohydrazide bond. As previously mentioned, this is achieved by reacting pyrene-1-sulfonyl chloride with hydrazine hydrate. The reaction conditions can be optimized to maximize the yield and purity of the product. For instance, controlling the temperature and the stoichiometry of the reactants is crucial to avoid the formation of side products.

Pyrene-1-sulfonyl chloride is a commercially available reagent, which simplifies the direct synthesis of this compound. biosynth.comabcam.comlgcstandards.com The synthesis of pyrene-1-sulfonyl chloride itself can be achieved by treating pyrene-1-sulfonic acid with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. Pyrene-1-sulfonic acid can be prepared by the direct sulfonation of pyrene. nih.govchemspider.comsigmaaldrich.com

Stereoselective and Regioselective Synthetic Pathways

The regioselectivity of the synthesis of this compound is primarily determined during the initial sulfonation of the pyrene core. As established, the 1-position is the most favored site for electrophilic attack, leading predominantly to the formation of pyrene-1-sulfonic acid. This high regioselectivity simplifies the synthesis of 1-pyrenesulfonylhydrazine.

For the synthesis of other regioisomers of this compound, indirect methods for the construction of the pyrene core with a sulfonic acid group at the desired position would be necessary. This could involve the synthesis of a specifically substituted precursor, as discussed in section 2.1.

Stereoselectivity is generally not a factor in the synthesis of this compound itself, as the molecule is achiral. However, if chiral substituents are introduced onto the pyrene ring or the sulfonylhydrazine moiety in subsequent derivatization steps, then stereoselective synthetic methods would become relevant.

Synthetic Post-Modification and Derivatization Techniques

Once this compound is synthesized, it can serve as a versatile platform for the introduction of additional functionalities. These modifications can be used to tune the compound's physical and chemical properties.

Introduction of Additional Functionalities

Further functionalization can be achieved through reactions targeting either the pyrene ring or the sulfonylhydrazine moiety. The pyrene core can undergo further electrophilic substitution reactions, although the presence of the deactivating sulfonylhydrazine group would likely direct incoming electrophiles to different positions than in unsubstituted pyrene.

The sulfonylhydrazine group itself offers several possibilities for derivatization. The terminal amino group can react with aldehydes and ketones to form sulfonylhydrazones. This reaction is a common method for the derivatization of hydrazides and can be used to introduce a wide variety of substituents. researchgate.netresearchgate.net

Polymerization and Macromolecular Integration Strategies

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is no currently available research detailing the polymerization or macromolecular integration of this compound. The scientific community has not published studies on the use of this specific compound as a monomer for homopolymerization, copolymerization, or as a functional moiety for grafting onto existing polymer backbones.

Therefore, a detailed discussion on the synthetic methodologies, research findings, or data tables related to the polymerization of this compound cannot be provided. The chemical structure of this compound, containing a reactive sulfonylhydrazine group and a bulky, aromatic pyrene group, suggests theoretical possibilities for its inclusion in polymer chains. For instance, the hydrazine moiety could potentially undergo condensation reactions, or the entire molecule could be incorporated as a functional pendant group. However, without experimental evidence from peer-reviewed sources, any such discussion would be purely speculative and would not adhere to the required standards of scientific accuracy for this article.

Future research may explore the reactivity of this compound in various polymerization schemes, which would then enable a thorough description of its macromolecular integration. Until such research is published, this section remains undeveloped.

Chemical Reactivity and Transformation Mechanisms of Pyrenesulfonylhydrazine

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of pyrenesulfonylhydrazine can be understood by examining the nucleophilic and electrophilic characteristics of its constituent parts. A nucleophile is a chemical species that donates an electron pair to form a chemical bond, while an electrophile is a species that accepts an electron pair. acs.org this compound possesses sites that can exhibit both types of reactivity.

The hydrazine (B178648) moiety (-NH-NH₂) is inherently nucleophilic due to the lone pairs of electrons on the nitrogen atoms. The terminal nitrogen atom (NH₂) is particularly nucleophilic and is the primary site for reactions with electrophiles. This reactivity is fundamental to its use as a labeling agent, where it readily reacts with electrophilic carbonyl groups (aldehydes and ketones) found in other molecules. researchgate.netbohrium.com

Conversely, the sulfur atom of the sulfonyl group (-SO₂-) is electron-deficient due to the strong electron-withdrawing effect of the two oxygen atoms. This makes the sulfur atom an electrophilic center, susceptible to attack by nucleophiles. While the S-N bond of the hydrazide is generally stable, the electrophilicity of the sulfur can be exploited in certain reactions, analogous to how aryl sulfonyl fluorides react with nucleophilic residues like tyrosine. researchgate.net

The pyrene (B120774) ring system, a large polycyclic aromatic hydrocarbon, is electron-rich and can act as a nucleophile in electrophilic aromatic substitution reactions. However, its reactivity is modulated by the deactivating, electron-withdrawing sulfonyl group.

Interactive Data Table: Nucleophilic and Electrophilic Sites of this compound

| Molecular Moiety | Atom/Group | Dominant Character | Typical Reactants |

| Hydrazine | Terminal -NH₂ | Nucleophilic | Aldehydes, Ketones, Acyl Halides |

| Sulfonyl | Sulfur (S) | Electrophilic | Strong Nucleophiles |

| Pyrene Ring | Carbon Atoms | Nucleophilic | Strong Electrophiles |

Reductive and Oxidative Transformations

This compound can undergo both reduction and oxidation reactions at different sites within the molecule, reflecting the varied chemical nature of its structure.

Reductive Transformations: The pyrene ring system can be reduced under specific conditions, although it is a stable aromatic system. More commonly, the sulfonyl group can be subject to reduction. However, the most typical reductive transformations involve the products of this compound reactions. For instance, the hydrazone linkage formed by the reaction of this compound with a carbonyl compound can be reduced to a stable alkyl hydrazine derivative, a reaction analogous to the Wolff-Kishner reduction.

Oxidative Transformations: The hydrazine moiety is susceptible to oxidation. nih.gov Mild oxidizing agents can convert the hydrazine to a diazo species, while stronger oxidants can lead to cleavage of the nitrogen-nitrogen bond. Electrochemical oxidation of hydrazones, which are derivatives of hydrazines, is a known transformation that can lead to the formation of various nitrogen-containing heterocycles through radical intermediates. nih.gov The pyrene core itself can undergo photocatalytic oxidation in the presence of a catalyst like TiO₂, leading to the formation of pyrenediones and other degradation products. nih.gov

| Transformation Type | Reactive Site | Potential Products | Conditions |

| Reduction | Hydrazone (derivative) | Alkyl hydrazine | Reducing agents (e.g., NaBH₃CN) |

| Oxidation | Hydrazine moiety | Diazo compounds, N₂ gas | Mild to strong oxidizing agents |

| Oxidation | Pyrene ring | Pyrenediones, ring-opened products | Photocatalysis, strong oxidants |

Mechanisms of Covalent Bond Formation Involving the Sulfonylhydrazine Group

The primary mechanism for covalent bond formation involving this compound is the nucleophilic addition of its hydrazine group to an electrophilic carbonyl carbon. This reaction is widely used for bioconjugation and labeling of biomolecules. researchgate.net For example, it has been used to fluorescently label aldehydes formed on extracellular matrix proteins during fibrosis. bohrium.com

The reaction proceeds in two main steps:

Nucleophilic Attack: The terminal nucleophilic nitrogen of the hydrazine attacks the electrophilic carbon of an aldehyde or ketone. This forms a tetrahedral intermediate.

Dehydration: The intermediate subsequently loses a molecule of water (dehydration) to form a stable C=N double bond, resulting in a sulfonylhydrazone. This step is often acid-catalyzed.

This covalent linkage is stable under most physiological conditions, making this compound a reliable tool for chemical biology and diagnostics. Beyond this primary mechanism, the electrophilic sulfur atom of the sulfonyl group provides a potential site for covalent bond formation with potent nucleophiles, although this is less common than the hydrazine-carbonyl reaction. researchgate.net

Role of this compound in Catalytic Reaction Cycles

While often used as a stoichiometric reagent for labeling, the structural motifs within this compound also allow it to participate in catalytic cycles.

The sulfonylhydrazine functional group has been identified as a new platform for organocatalysis. nih.govnih.gov Chiral sulfonylhydrazines, such as those derived from camphor (B46023) (Camphor Sulfonyl Hydrazines or CaSH), have been shown to be effective organocatalysts for various asymmetric reactions, including Diels-Alder reactions and aza-Michael additions. researchgate.netrsc.org

The catalytic mechanism typically involves the formation of a transient iminium ion. The organocatalyst first reacts with an α,β-unsaturated aldehyde (enal) to form a chiral iminium ion intermediate. This intermediate is more reactive towards the nucleophile than the original enal. The chiral environment provided by the catalyst directs the nucleophilic attack to one face of the molecule, inducing enantioselectivity. After the key bond-forming step, the catalyst is regenerated through hydrolysis, completing the catalytic cycle.

Although this compound itself is achiral, the principles established with chiral sulfonylhydrazines suggest that pyrene-based derivatives could be designed to function as organocatalysts, with the pyrene moiety potentially influencing reactivity through steric or electronic effects.

Interactive Data Table: Sulfonylhydrazine in Organocatalysis

| Reaction Type | Catalyst Type | Role of Sulfonylhydrazine | Key Intermediate |

| Diels-Alder | Chiral Camphor Sulfonyl Hydrazine (CaSH) | Forms chiral iminium ion with dienophile | Iminium Ion |

| Aza-Michael Addition | Chiral Camphor Sulfonyl Hydrazine (CaSH) | Activates enal substrate via iminium ion formation | Iminium Ion |

The pyrene moiety of this compound is a well-known polycyclic aromatic hydrocarbon that exhibits strong fluorescence and can act as a photocatalyst. researchgate.netacs.orgresearchgate.net Photocatalysis utilizes light energy to drive chemical reactions. acs.org

The photocatalytic cycle of a pyrene-based catalyst generally involves the following steps:

Photoexcitation: The pyrene molecule absorbs a photon of light (typically UV or visible), promoting an electron to a higher energy excited state (Pyrene*). researchgate.net

Electron or Energy Transfer: The excited pyrene can then act as either an electron donor (reductant) or an electron acceptor (oxidant) in a single-electron transfer (SET) process, or it can transfer its energy to another molecule (energy transfer, EnT). acs.orgnih.gov

Oxidative Quenching: Pyrene* donates an electron to a substrate, forming a pyrene radical cation (Pyrene•+) and a reduced substrate.

Reductive Quenching: Pyrene* accepts an electron from a substrate, forming a pyrene radical anion (Pyrene•-) and an oxidized substrate.

Chemical Reaction: The resulting radical ions or energized substrates undergo further chemical transformations to form the final product.

Catalyst Regeneration: The pyrene radical ion returns to its ground state by participating in a subsequent redox reaction, completing the catalytic cycle.

Pyrene-based systems have been used to photocatalyze a variety of reactions, including CO₂ reduction and the degradation of organic pollutants. nih.govnih.govbeilstein-journals.org The sulfonylhydrazine group can also be involved, as sulfonyl hydrazines can participate in photoinduced reactions to generate sulfonyl radicals, which can then engage in further reactions like additions to alkenes. acs.org Therefore, this compound has the potential to act as a bifunctional photocatalyst where the pyrene unit absorbs light and the sulfonylhydrazine group participates in the subsequent radical chemistry.

Advanced Spectroscopic and Analytical Characterization Methodologies for Pyrenesulfonylhydrazine

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique for probing the electronic transitions within pyrenesulfonylhydrazine. The absorption of UV-Vis radiation promotes electrons from the ground state to higher energy excited states. The resulting spectrum is characteristic of the molecule's electronic structure, which is dominated by the pyrene (B120774) chromophore.

The UV-Vis spectrum of this compound is expected to exhibit absorption bands characteristic of the pyrene moiety. The spectrum of unsubstituted pyrene in cyclohexane shows four main absorption bands: a weak, vibrationally structured band (S₀ → S₁) around 372 nm, two stronger bands (S₀ → S₂) and (S₀ → S₃) at approximately 334 nm and 272 nm respectively, and a very strong band (S₀ → S₄) around 243 nm. The attachment of the sulfonylhydrazine group at the 1-position of the pyrene ring is anticipated to cause a bathochromic (red) shift in these absorption maxima due to the extension of the π-conjugated system and the electronic influence of the substituent. For instance, other 1-substituted pyrene derivatives show a strong influence on both the S₀ → S₁ and S₀ → S₂ transitions.

The electronic transitions in this compound primarily involve π → π* transitions within the pyrene aromatic system. The sulfonylhydrazine group, with its lone pairs of electrons on the nitrogen and oxygen atoms, may also introduce n → π* transitions, although these are typically much weaker and may be obscured by the stronger π → π* absorptions of the pyrene core.

Table 1: Expected UV-Vis Absorption Maxima for this compound in a Nonpolar Solvent

| Transition | Expected Wavelength (λ_max) | Description |

| S₀ → S₁ | ~375-385 nm | Weak, vibrationally resolved |

| S₀ → S₂ | ~340-350 nm | Strong |

| S₀ → S₃ | ~275-285 nm | Strong |

| S₀ → S₄ | ~245-255 nm | Very Strong |

Note: These are estimated values based on the known spectrum of pyrene and the expected influence of a sulfonylhydrazine substituent. Actual values may vary depending on the solvent and experimental conditions.

Fluorescence Emission Spectroscopy for Excited State Characterization

Fluorescence spectroscopy is a highly sensitive technique used to study the excited state properties of this compound. Upon excitation with UV light, the molecule is promoted to an excited electronic state, and its subsequent relaxation to the ground state can occur via the emission of a photon.

The fluorescence of this compound is dominated by the pyrene chromophore, which is known for its strong blue fluorescence. The emission spectrum of pyrene monomer typically exhibits a well-defined vibrational fine structure, with prominent peaks around 375, 385, and 395 nm. The sulfonylhydrazine substituent is expected to slightly red-shift these emission peaks. The fluorescence quantum yield of pyrene derivatives can be quite high, indicating efficient emission from the excited state.

Time-resolved fluorescence spectroscopy measures the decay of fluorescence intensity over time after excitation with a short pulse of light. This technique provides the fluorescence lifetime (τ), which is the average time the molecule spends in the excited state before returning to the ground state. The fluorescence lifetime is an intrinsic property of a fluorophore and is sensitive to its local environment.

For pyrene and its derivatives, fluorescence lifetimes are typically in the nanosecond range. The excited state of pyrene itself has a long lifetime, which can exceed 100 ns in deoxygenated solvents researchgate.net. The presence of the sulfonylhydrazine group may slightly alter this lifetime. Time-resolved fluorescence measurements can provide valuable information about quenching processes and the dynamics of the excited state.

Table 2: Expected Fluorescence Properties of this compound

| Property | Expected Value |

| Emission Maxima (Monomer) | ~380, 390, 400 nm |

| Fluorescence Quantum Yield (Φ_F) | 0.2 - 0.7 |

| Fluorescence Lifetime (τ) | 10 - 100 ns |

Note: These values are estimations based on data for related pyrene derivatives and can be influenced by solvent, temperature, and the presence of quenchers.

A hallmark of pyrene and its derivatives is their ability to form excimers (excited-state dimers) at higher concentrations. When an excited pyrene molecule encounters a ground-state pyrene molecule, they can form a transient dimeric species that is stable only in the excited state. This excimer then emits a broad, structureless, and significantly red-shifted fluorescence band, typically centered around 480-500 nm researchgate.net.

The formation of excimers is a diffusion-controlled process, and its efficiency depends on the concentration of the fluorophore and the viscosity of the medium. The ratio of the excimer to monomer fluorescence intensity (I_E/I_M) is often used to probe the microenvironment, such as the fluidity of cell membranes. The dynamics of excimer formation and dissociation can be studied using time-resolved fluorescence, which can distinguish between the decay of the monomer and the rise and decay of the excimer. While the sulfonylhydrazine moiety is not directly involved in the π-stacking that leads to excimer formation, its steric bulk could potentially influence the kinetics of this process.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are invaluable for identifying functional groups and obtaining a unique "fingerprint" of the molecular structure.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The resulting spectrum provides a detailed fingerprint of the functional groups present in this compound.

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the sulfonyl (SO₂) and hydrazide (-NH-NH₂) groups, in addition to the vibrations of the pyrene aromatic rings. The key expected vibrational frequencies are summarized in the table below.

Table 3: Characteristic FTIR Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Hydrazide) | Stretching | 3200 - 3400 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| S=O (Sulfonyl) | Asymmetric Stretching | 1300 - 1350 |

| S=O (Sulfonyl) | Symmetric Stretching | 1140 - 1180 |

| S-N (Sulfonamide) | Stretching | 900 - 950 |

| C-H (Aromatic) | Out-of-plane Bending | 700 - 900 |

Raman spectroscopy is a complementary technique to FTIR that involves the inelastic scattering of monochromatic light. It also provides information about the vibrational modes of a molecule. While FTIR is particularly sensitive to polar functional groups, Raman spectroscopy is often more sensitive to non-polar and symmetric vibrations, such as the C=C stretching modes in the pyrene ring system.

The Raman spectrum of this compound will be dominated by the strong signals from the pyrene moiety. The breathing modes of the pyrene rings are expected to be particularly intense. The sulfonyl group also gives rise to characteristic Raman signals.

Table 4: Characteristic Raman Shifts for this compound

| Functional Group/Moiety | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Pyrene Ring | Ring Breathing/Stretching | 1200 - 1650 |

| S=O (Sulfonyl) | Symmetric Stretching | 1140 - 1180 |

| C-H (Aromatic) | In-plane Bending | 1000 - 1300 |

| Pyrene Ring | Ring Deformation | 400 - 600 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR spectroscopy would be employed to confirm its molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show a complex pattern of signals corresponding to the aromatic protons of the pyrene moiety and the protons of the sulfonylhydrazine group. The pyrene ring system, being a large polycyclic aromatic hydrocarbon, would exhibit a series of multiplets in the aromatic region (typically δ 7.5-9.0 ppm). The exact chemical shifts and coupling constants would be dependent on the substitution pattern and the electronic effects of the sulfonylhydrazine group. The protons of the -SO₂NHNH₂ group would appear as distinct signals, likely broadened due to quadrupole effects of the nitrogen atoms and exchange with trace amounts of water. The NH and NH₂ protons would be expected to resonate at a characteristic downfield region.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide complementary information, showing distinct signals for each unique carbon atom in the molecule. The pyrene moiety would display a number of signals in the aromatic region (typically δ 120-135 ppm). The carbon atoms directly attached to the sulfonyl group would be expected to be shifted further downfield due to the electron-withdrawing nature of this group.

A hypothetical ¹H and ¹³C NMR data table is presented below to illustrate the expected regions of resonance.

| ¹H NMR | Data |

| Assignment | Expected Chemical Shift (δ, ppm) |

| Pyrene-H | 7.5 - 9.0 (multiplets) |

| -SO₂NH- | Downfield, broad |

| -NH₂ | Downfield, broad |

| ¹³C NMR | Data |

| Assignment | Expected Chemical Shift (δ, ppm) |

| Pyrene-C | 120 - 135 |

| Pyrene-C-SO₂ | Downfield shifted from other aromatic carbons |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be utilized to determine its exact molecular weight, thereby confirming its elemental composition.

Upon ionization, the molecular ion ([M]⁺) would be observed, and its mass-to-charge ratio (m/z) would correspond to the molecular weight of this compound. The molecule would then undergo fragmentation, breaking into smaller, characteristic charged fragments. The fragmentation pattern is a molecular fingerprint that can aid in structural confirmation. Key expected fragmentation pathways for this compound would likely involve the cleavage of the S-N bond and the loss of small neutral molecules such as SO₂ and N₂H₄.

A representative table of expected mass spectrometric data is provided below.

| Mass Spectrometry | Data |

| Ion | Expected m/z |

| [M]⁺ | Molecular weight of this compound |

| [M - SO₂]⁺ | Loss of sulfur dioxide |

| [M - N₂H₄]⁺ | Loss of hydrazine (B178648) |

| [Pyrene]⁺ | Pyrene fragment |

X-ray Diffraction (XRD) for Crystalline Structure Determination

The analysis would yield key crystallographic parameters, including the crystal system, space group, and unit cell dimensions. This information is crucial for understanding the solid-state properties of the compound.

A hypothetical data table summarizing the type of information obtained from an XRD analysis is shown below.

| X-ray Diffraction | Data |

| Parameter | Value |

| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |

| Space Group | e.g., P2₁/c, P-1, etc. |

| a (Å) | Unit cell dimension |

| b (Å) | Unit cell dimension |

| c (Å) | Unit cell dimension |

| α (°) | Unit cell angle |

| β (°) | Unit cell angle |

| γ (°) | Unit cell angle |

| Volume (ų) | Unit cell volume |

| Z | Number of molecules per unit cell |

Advanced Chromatographic Techniques for Purity and Mixture Analysis

Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and for its quantitative analysis in various matrices.

A reversed-phase HPLC method would likely be developed for the analysis of this compound, utilizing a nonpolar stationary phase (such as C18) and a polar mobile phase. The selection of the mobile phase composition (e.g., a mixture of acetonitrile or methanol and water with a possible pH modifier) would be optimized to achieve good peak shape and resolution from any impurities. Detection would typically be performed using a UV-Vis detector, taking advantage of the strong UV absorbance of the pyrene chromophore.

For more complex mixtures, hyphenated techniques such as HPLC-MS could be employed, providing both chromatographic separation and mass spectrometric identification of the components.

The following table outlines typical parameters for an HPLC method for the analysis of this compound.

| HPLC | Data |

| Parameter | Condition |

| Column | e.g., C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | e.g., Acetonitrile:Water gradient |

| Flow Rate | e.g., 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Injection Volume | e.g., 10 µL |

| Column Temperature | e.g., 25 °C |

Theoretical and Computational Chemistry Investigations of Pyrenesulfonylhydrazine

Electronic Structure Calculations and Frontier Molecular Orbital (FMO) Analysis

Electronic structure calculations are fundamental to understanding the intrinsic properties of pyrenesulfonylhydrazine. Methods like Density Functional Theory (DFT) are commonly used to determine the optimized molecular geometry and the distribution of electrons within the molecule. A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netyoutube.comlibretexts.org

The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. researchgate.net A smaller HOMO-LUMO gap generally suggests that the molecule is more reactive and can be more easily excited.

Table 1: Calculated Electronic Properties of this compound

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -6.25 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.89 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 4.36 | Energy difference between HOMO and LUMO |

| Ionization Potential (I) | 6.25 | The minimum energy required to remove an electron |

| Electron Affinity (A) | 1.89 | The energy released when an electron is added |

| Electronegativity (χ) | 4.07 | A measure of the ability to attract electrons |

| Chemical Hardness (η) | 2.18 | Resistance to change in electron distribution |

| Chemical Softness (S) | 0.23 | A measure of the polarizability |

| Electrophilicity Index (ω) | 3.78 | A measure of the electrophilic power of the molecule |

Note: The data in this table is illustrative and based on typical values for similar aromatic sulfonylhydrazines.

Reaction Mechanism Elucidation through Transition State Modeling

Computational chemistry offers powerful tools for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction mechanisms. Transition state (TS) modeling is a cornerstone of this approach, enabling the identification of the high-energy structures that connect reactants to products. By calculating the energy barrier associated with the transition state, chemists can predict the feasibility and kinetics of a reaction.

For this compound, transition state modeling could be employed to investigate various chemical transformations. For example, in its synthesis, which may involve the reaction of pyrenesulfonyl chloride with hydrazine (B178648), computational methods can be used to model the step-by-step process of bond formation and breaking. This would involve locating the transition state for the nucleophilic attack of the hydrazine on the sulfonyl chloride.

Furthermore, the decomposition pathways of this compound under different conditions (e.g., thermal or photochemical) could be explored. By modeling potential transition states for bond cleavage, such as the S-N or N-N bond, researchers can predict the most likely decomposition products and the energy required for these processes to occur. This information is invaluable for understanding the stability and reactivity of the compound.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are widely used to predict various spectroscopic properties of molecules, including infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. kbhgroup.in These theoretical predictions are instrumental in interpreting and assigning experimental spectra, as well as in confirming the structure of newly synthesized compounds.

For this compound, DFT calculations can be used to predict its vibrational frequencies, which correspond to the peaks in an IR spectrum. mdpi.com Each vibrational mode can be visualized, allowing for the assignment of specific peaks to the stretching and bending of particular bonds, such as the S=O, N-H, and C-H bonds.

Similarly, the chemical shifts in ¹H and ¹³C NMR spectra can be calculated. These predictions are based on the magnetic shielding environment of each nucleus in the molecule. By comparing the calculated chemical shifts with experimental data, the structural assignment of this compound can be confirmed.

Time-dependent DFT (TD-DFT) is a powerful tool for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.gov For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, such as π-π* transitions within the pyrene (B120774) ring. researchgate.net

Table 2: Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value | Experimental Value |

|---|---|---|

| IR: ν(N-H) stretch | 3350 cm⁻¹ | 3345 cm⁻¹ |

| IR: ν(S=O) stretch | 1355 cm⁻¹, 1160 cm⁻¹ | 1350 cm⁻¹, 1155 cm⁻¹ |

| ¹H NMR: δ(N-H) | 8.5 ppm | 8.4 ppm |

| ¹³C NMR: δ(C-S) | 138 ppm | 137.5 ppm |

| UV-Vis: λmax | 342 nm | 340 nm |

Note: The data in this table is illustrative and represents a typical correlation between predicted and experimental values.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a computational microscope to observe the dynamic behavior of molecules over time. youtube.com By solving Newton's equations of motion for a system of atoms, MD simulations can reveal the accessible conformations of a molecule and the nature of its interactions with its environment. youtube.commdpi.com

For a flexible molecule like this compound, which has several rotatable bonds, MD simulations are invaluable for exploring its conformational landscape. mdpi.com These simulations can identify the most stable conformations (lowest energy states) and the energy barriers between them. Understanding the preferred shapes of the molecule is crucial as its conformation can significantly influence its reactivity and biological activity.

Furthermore, MD simulations can shed light on the intermolecular interactions that govern the behavior of this compound in condensed phases. mdpi.com In a solution or in the solid state, these molecules can interact with each other and with solvent molecules through various non-covalent forces, such as hydrogen bonding (involving the N-H and S=O groups) and π-π stacking (between the pyrene rings). tubitak.gov.tr MD simulations can quantify the strength and dynamics of these interactions, which are critical for understanding properties like solubility and crystal packing. mdpi.com

Quantum Chemical Calculations for Excited State Dynamics

The photophysical and photochemical properties of this compound are governed by its behavior in electronically excited states. Quantum chemical calculations are essential for understanding the dynamics of these excited states, which occur on extremely short timescales (femtoseconds to nanoseconds). stanford.eduyoutube.comuni-muenchen.de

Upon absorption of light, this compound is promoted to an excited electronic state. Quantum chemical methods, such as multiconfigurational self-consistent field (MCSCF) and time-dependent density functional theory (TD-DFT), can be used to calculate the potential energy surfaces of these excited states. researchgate.net These calculations can reveal the pathways for de-excitation, which can include fluorescence (emission of light), internal conversion (non-radiative decay to a lower electronic state), and intersystem crossing (transition to a triplet state).

For this compound, the pyrene moiety is a well-known fluorophore. Quantum chemical calculations can help to understand how the sulfonylhydrazine group modifies the photophysical properties of the pyrene core. For example, these calculations can predict the fluorescence quantum yield and lifetime, and how these properties might change in different solvent environments. This knowledge is crucial for designing fluorescent probes and other photoactive materials based on this scaffold.

Computational Approaches for Predicting Sensing Mechanisms

The pyrene moiety in this compound makes it a promising candidate for use as a fluorescent sensor. Computational modeling can play a vital role in predicting and understanding the potential sensing mechanisms of this molecule for various analytes, such as metal ions or anions. nih.govresearchgate.net

Computational studies can be used to model the interaction of this compound with a target analyte. By calculating the binding energy and geometry of the resulting complex, the selectivity and affinity of the sensor can be predicted. DFT calculations are often employed to study the changes in the electronic structure of the sensor upon binding to the analyte.

A key aspect of predicting the sensing mechanism is to understand how the analyte affects the photophysical properties of the sensor. mdpi.com For instance, the binding of a metal ion to the sulfonylhydrazine group could lead to a change in the HOMO-LUMO gap, which would result in a shift in the absorption and emission spectra. TD-DFT calculations can be used to predict these spectral changes. Common sensing mechanisms that can be computationally investigated include Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Twisted Intramolecular Charge Transfer (TICT). nih.gov By modeling these processes in the presence and absence of the analyte, a detailed picture of the sensing mechanism can be constructed.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Pyrenesulfonyl chloride |

Applications of Pyrenesulfonylhydrazine in Interdisciplinary Chemical Sciences

Development and Application as Molecular Probes and Chemosensors

Pyrene (B120774) and its derivatives are extensively used as fluorescent probes due to their unique photophysical properties. rsc.org These molecules exhibit a strong fluorescence emission, a long fluorescence lifetime, and a pronounced sensitivity of their emission spectrum to the polarity of the local environment. nih.gov Furthermore, the ability of pyrene to form excited-state dimers, known as excimers, provides an additional channel for sensing applications. nih.gov The sulfonylhydrazine moiety can act as a reactive handle to either covalently attach the pyrene probe to a target molecule or to serve as a recognition site for specific analytes.

Fundamental Principles of Fluorescence-Based Sensing

Fluorescence-based sensing relies on changes in the fluorescence properties of a probe molecule, known as a fluorophore, upon interaction with a target analyte. rsc.org These changes can manifest as an increase or decrease in fluorescence intensity (a "turn-on" or "turn-off" response), a shift in the emission wavelength, or a change in the fluorescence lifetime. For a molecule like pyrenesulfonylhydrazine, the pyrene unit acts as the fluorophore. The interaction of the sulfonylhydrazine group with an analyte could modulate the electronic properties of the pyrene ring, leading to a detectable change in its fluorescence.

Mechanisms of Fluorescence Quenching by Analytes

Fluorescence quenching, the decrease in fluorescence intensity, is a common mechanism in chemosensing. rsc.org It can occur through several processes when the fluorophore interacts with an analyte (quencher).

Photoinduced Electron Transfer (PET) Mechanisms

Photoinduced electron transfer (PET) is a primary mechanism for designing "turn-on" or "turn-off" fluorescent sensors. rsc.orgnih.gov In a PET sensor, the fluorophore is electronically coupled to a recognition site (receptor) that can donate or accept an electron. In the absence of the analyte, an electron transfer can occur between the excited fluorophore and the receptor, which quenches the fluorescence. Upon binding of the analyte to the receptor, the electron transfer process is inhibited, leading to a restoration or "turn-on" of fluorescence. For this compound, the sulfonylhydrazine moiety could potentially act as a receptor that, upon interaction with an analyte, modulates a PET process involving the excited pyrene core.

Förster Resonance Energy Transfer (FRET) Processes

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer process between two chromophores, a donor and an acceptor. nih.govmdpi.com The efficiency of FRET is highly dependent on the distance between the donor and acceptor, typically in the range of 1-10 nanometers. In a FRET-based sensor, the binding of an analyte can induce a conformational change that brings the donor and acceptor closer together or moves them further apart, resulting in a change in FRET efficiency and a corresponding change in the fluorescence emission of the donor and/or acceptor. A this compound molecule could be designed to act as a FRET donor or acceptor in a larger molecular assembly for sensing applications. For instance, a study on nucleic acid hybridization assays utilized a pyrene derivative as a FRET donor to a perylene acceptor, achieving a transfer efficiency of approximately 100% upon hybridization. nih.gov

Collisional (Dynamic) and Static Quenching Phenomena

Collisional, or dynamic, quenching occurs when the excited fluorophore and the quencher come into contact, leading to non-radiative de-excitation. nih.gov This process is dependent on the concentration of the quencher and the viscosity of the medium. Static quenching, on the other hand, involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher. nih.gov Both mechanisms require close proximity between the fluorophore and the quencher. In the context of this compound, an analyte could act as a dynamic or static quencher of the pyrene fluorescence. For example, studies on pyrene-labeled polymers have utilized fluorescence quenching to understand changes in polymer chain conformation. usm.edu

Design Principles for Selective and Sensitive Chemosensors

The design of selective and sensitive chemosensors based on pyrene derivatives involves several key principles. nih.govresearchgate.net The receptor unit must be designed to bind selectively to the target analyte. The fluorescent reporter (the pyrene moiety) must be sensitive to the binding event, producing a clear and measurable change in its photophysical properties. The linker connecting the receptor and the reporter plays a crucial role in mediating the signal transduction between the two units. For this compound, the sulfonylhydrazine group would be the primary site for chemical modification to introduce selectivity for a specific analyte. The inherent sensitivity of the pyrene fluorophore to its environment would then provide the basis for the sensing signal.

Probing Biomolecular Interactions and Conformational Changes

The intrinsic fluorescence of the pyrene scaffold is highly sensitive to its local microenvironment, a characteristic that has been extensively exploited to study the structure, dynamics, and interactions of biomolecules. This compound serves as an effective fluorescent probe that can be covalently attached to biomolecules, providing insights into their conformational states.

A notable application of this compound is in the study of collagen, a major structural protein. It has been used to label the unsaturated aldehydes present in the aldol condensation cross-links of collagen. The fluorescence properties of the attached pyrene moieties, specifically the formation of excited-state dimers (excimers), provide a sensitive measure of the proximity of these aldehyde groups. Changes in the excimer fluorescence have been correlated with conformational alterations in the non-helical terminal telopeptides of collagen during fibril formation, thermal denaturation, and guanidine-induced denaturation. This demonstrates the utility of this compound as a unique probe for monitoring the mobility and conformational dynamics of collagen.

The principle of using pyrene's fluorescence to monitor conformational changes is broadly applicable. The emission spectrum of a pyrene-labeled biomolecule can reveal information about the polarity of the probe's environment. Furthermore, the formation of excimers, which results in a characteristic red-shifted emission, occurs when two pyrene moieties are in close spatial proximity (approximately 10 Å). This phenomenon is a powerful tool for detecting changes in protein folding, subunit association, and other conformational transitions that alter the distance between pyrene labels.

| Biomolecule Studied | Pyrene Derivative Used | Information Obtained |

| Collagen | This compound | Proximity of aldehyde cross-links, conformational changes in telopeptides |

| General Proteins | N-(1-pyrene)maleimide | Polarity of local environment, protein folding and unfolding, protein-protein interactions |

| Nucleic Acids | Pyrene-conjugated oligonucleotides | DNA hybridization, structure of G-quadruplexes |

Environmental and Chemical Analyte Detection Strategies

The sensitivity of pyrene's fluorescence to its surroundings also makes it an excellent scaffold for the development of chemosensors for various environmental and chemical analytes. While specific applications of this compound in this area are not extensively documented, the strategies employed with other pyrene derivatives highlight the potential of this class of compounds.

Pyrene-based fluorescent probes have been designed for the detection of a wide range of analytes, including metal ions and nitroaromatic compounds, which are common environmental pollutants. The detection mechanism often relies on the modulation of the pyrene monomer or excimer fluorescence upon interaction with the analyte. This can occur through several processes, including photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), and aggregation-induced emission (AIE).

For instance, pyrene derivatives functionalized with specific recognition moieties can exhibit high selectivity and sensitivity for metal ions like mercury(II). Upon binding of the metal ion, a significant change in the fluorescence signal, such as quenching or enhancement of the monomer or excimer emission, is observed. Similarly, the fluorescence of pyrene-functionalized materials can be effectively quenched by nitroaromatic compounds, which are components of many explosives. This quenching is often due to an efficient electron transfer from the excited pyrene to the electron-deficient nitroaromatic molecule.

| Analyte | Pyrene-based Probe Strategy | Detection Principle |

| Metal Ions (e.g., Hg²⁺) | Functionalization with selective chelators | Fluorescence quenching or enhancement upon ion binding |

| Nitroaromatic Compounds | Incorporation into polymers or nanoparticles | Fluorescence quenching via photoinduced electron transfer |

| pH | Probes with pH-sensitive functional groups | Changes in fluorescence intensity or wavelength with pH |

| Polarity | Simple pyrene derivatives | Variation in fine structure of monomer fluorescence |

Utility in Organic Synthesis as a Reagent or Intermediate

While the primary applications of this compound have been in the realm of fluorescent probing, its chemical structure suggests potential utility as a reagent or intermediate in organic synthesis, analogous to other arylsulfonylhydrazides.

Arylsulfonylhydrazides, such as the widely used p-toluenesulfonylhydrazide (tosylhydrazide), are versatile reagents in organic synthesis. They are key precursors for the in situ generation of diazo compounds and diimide. These reactive intermediates can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Given its structural similarity, this compound could potentially be employed in similar transformations, offering the added benefit of introducing a fluorescent pyrene tag into the target molecule. For example, the Shapiro reaction and the Bamford-Stevens reaction utilize tosylhydrazones derived from ketones and aldehydes to generate alkenes, which are fundamental carbon-carbon bond-forming processes.

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal and materials chemistry. Sulfonylhydrazides and their derivatives can serve as precursors to various heterocyclic systems. For instance, the reaction of sulfonylhydrazides with 1,3-dicarbonyl compounds is a known method for the synthesis of pyrazoles. By analogy, this compound could be a valuable building block for the synthesis of pyrene-functionalized pyrazoles and other nitrogen heterocycles. The incorporation of the pyrene moiety can impart unique photophysical properties to the resulting heterocyclic compounds, making them suitable for applications in materials science and as biological probes.

Cascade and multicomponent reactions are powerful strategies in organic synthesis that allow for the construction of complex molecules in a single operation, thereby increasing efficiency and reducing waste. While specific examples involving this compound in such reactions are not prevalent in the literature, the reactivity of the hydrazine (B178648) functionality suggests its potential as a component in these transformations. For example, multicomponent reactions that involve the in situ formation of hydrazones could potentially utilize this compound to introduce the pyrene group into the final product. The development of such reactions would provide a straightforward route to complex, fluorescently labeled molecules.

Contributions to Supramolecular Chemistry and Self-Assembly Research

The large, planar aromatic surface of the pyrene ring is highly conducive to π-π stacking interactions, which are a key driving force in supramolecular chemistry and self-assembly. The pyrene moiety in this compound can therefore play a significant role in the formation of ordered supramolecular structures.

The self-assembly of pyrene-containing molecules can lead to the formation of various nanostructures, such as nanofibers, nanorods, and vesicles. The formation of these structures is often accompanied by a change in the fluorescence properties of the pyrene units, particularly the appearance of excimer emission, which can be used to monitor the self-assembly process.

While specific studies on the self-assembly of this compound are limited, research on other pyrene derivatives provides a framework for understanding its potential behavior. For example, pyrene-functionalized peptides and polymers have been shown to self-assemble into well-defined nanostructures in solution. The π-π stacking of the pyrene groups often plays a crucial role in directing the assembly and stabilizing the resulting supramolecular architectures. The sulfonylhydrazine group in this compound could also participate in hydrogen bonding interactions, providing an additional driving force for self-assembly and influencing the morphology of the resulting structures.

Host-Guest Complexation Studies

Host-guest chemistry involves the formation of unique structural complexes through non-covalent interactions between a larger 'host' molecule and a smaller 'guest' molecule. This field is crucial for developing systems for molecular recognition, sensing, and drug delivery. However, specific studies detailing this compound as either a host or a guest molecule in complexation studies, for instance with cyclodextrins or calixarenes, were not identified in the available literature. Consequently, no experimental data, such as binding constants or thermodynamic parameters for its inclusion complexes, can be provided.

Fabrication of Self-Assembled Systems

Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. This principle is fundamental to creating functional nanomaterials, such as hydrogels and nanofibers. While pyrene-containing molecules are known to form self-assembled systems due to π-π stacking interactions, specific research on the fabrication of such systems using this compound as the primary building block is not documented in the searched scientific reports. Therefore, there are no detailed findings on its ability to form higher-order structures like gels or vesicles.

Investigation of Non-Covalent Interactions

Integration in Advanced Materials Science Research

The integration of novel organic compounds into materials science is a rapidly growing field, aiming to develop materials with tailored properties for various advanced applications.

Role in Functional Polymer Design

Functional polymers are macromolecules designed with specific chemical groups to impart desired properties, such as conductivity, stimuli-responsiveness, or specific binding capabilities. The hydrazine group can be a reactive handle for polymer modification. However, literature detailing the synthesis or incorporation of this compound into polymer chains to create functional materials, for example, for use in sensors or responsive systems, could not be located.

Contributions to Luminescent Materials and Nanomaterials

The pyrene functional group is well-known for its characteristic fluorescence, including its ability to form excimers, making it a valuable component in luminescent sensors and materials. While numerous studies exist on pyrene-derived luminescent materials, specific research that isolates the contributions of this compound to the development of novel luminescent materials or nanomaterials is not present in the available scientific literature. There are no reports on its use as a fluorescent probe or in the fabrication of specific nanoparticles for imaging or sensing applications.

Emerging Research Directions and Future Perspectives for Pyrenesulfonylhydrazine

Innovations in Synthetic Pathways for Enhanced Scalability and Sustainability

The traditional synthesis of arylsulfonylhydrazines typically involves the reaction of the corresponding sulfonyl chloride with hydrazine (B178648) hydrate (B1144303). google.comwikipedia.orgorgsyn.org For Pyrenesulfonylhydrazine, this would involve the reaction of pyrene-1-sulfonyl chloride with hydrazine. While effective at a laboratory scale, future research will likely focus on developing more scalable and sustainable synthetic methodologies.

A comparative overview of traditional versus potential innovative synthetic pathways is presented in Table 1.

| Parameter | Traditional Batch Synthesis | Future Innovative Synthesis |

| Methodology | Reaction of pyrene-1-sulfonyl chloride with hydrazine hydrate in a solvent. | Continuous flow synthesis, solid-phase synthesis, one-pot reactions. |

| Scalability | Limited | High |

| Sustainability | Generates significant solvent waste. | Reduced waste, potential for solvent recycling, use of greener solvents. |

| Safety | Potential for runaway reactions in large batches. | Enhanced safety through better reaction control. |

| Efficiency | Often requires multiple purification steps. | Streamlined purification, higher overall yield. |

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The sulfonylhydrazine moiety is a versatile functional group known to participate in a variety of chemical transformations. Future research will undoubtedly delve into the unique reactivity of this compound, driven by the electronic and steric influence of the bulky, electron-rich pyrene (B120774) core.

One promising area of exploration is its use as a precursor to pyrene-based sulfonyl radicals. Sulfonyl hydrazides are known to generate sulfonyl radicals under oxidative conditions, which can then participate in a range of carbon-carbon and carbon-heteroatom bond-forming reactions. nih.gov The development of catalytic systems, potentially employing transition metals, for the controlled generation and reaction of pyrenesulfonyl radicals could unlock novel synthetic methodologies for the construction of complex pyrene-containing molecules.

Furthermore, the hydrazine component of the molecule offers opportunities for the synthesis of various heterocyclic compounds. Condensation reactions with carbonyl compounds can yield pyrenesulfonylhydrazones, which are valuable intermediates in organic synthesis. wikipedia.org The exploration of cycloaddition reactions and transition-metal-catalyzed cross-coupling reactions involving the N-H bonds of the hydrazine moiety could lead to the discovery of novel pyrene-based scaffolds with interesting biological or material properties.

Advanced Rational Design of this compound-Based Functional Systems

The inherent fluorescence of the pyrene unit makes this compound an attractive building block for the rational design of advanced functional systems. The fluorescence of pyrene is highly sensitive to its local environment, making it an excellent probe for sensing applications. axispharm.com

Future research will likely focus on the design of this compound-based chemosensors for the detection of various analytes, including metal ions, anions, and biologically relevant small molecules. nih.govnih.gov The sulfonylhydrazine group can act as a recognition site, where binding of an analyte induces a change in the fluorescence properties of the pyrene moiety, such as intensity, wavelength, or lifetime. This could be achieved through mechanisms like photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), or excimer formation. lumiprobe.com For instance, a pyrene-acylhydrazone-based probe has been developed for the detection of copper ions. nih.gov

Moreover, the ability of pyrene to form excimers—excited-state dimers that emit at longer wavelengths than the monomer—can be exploited in the design of ratiometric fluorescent probes, which offer built-in self-calibration and improved accuracy. lumiprobe.com The rational design of these systems will involve tuning the electronic properties of the sulfonylhydrazine linker and the spatial arrangement of the pyrene units to achieve high selectivity and sensitivity for the target analyte.

Integration with Machine Learning and Artificial Intelligence in Chemical Research

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research, and the study of this compound will be no exception. These computational tools can accelerate the discovery and optimization of new materials and catalysts. rsc.orgrsc.org

In the context of this compound, ML models could be trained to predict the photophysical properties of its derivatives, such as absorption and emission wavelengths, quantum yields, and fluorescence lifetimes. This would enable the high-throughput virtual screening of large libraries of potential this compound-based fluorescent probes, identifying the most promising candidates for synthesis and experimental evaluation. nih.gov

Furthermore, AI can be employed in the design of novel catalysts for transformations involving this compound. By analyzing large datasets of reaction outcomes, ML algorithms can identify complex relationships between catalyst structure, substrate, and reaction conditions, guiding the rational design of more efficient and selective catalysts. This approach could be particularly valuable for developing novel catalytic applications of pyrenesulfonyl radicals.

Expanding Interdisciplinary Applications in Sensing and Materials Science

The unique combination of a fluorescent reporter and a reactive handle in this compound opens up a wide range of interdisciplinary applications, particularly in the fields of sensing and materials science.

In sensing, beyond the detection of small molecules, this compound-based probes could be developed for bioimaging applications. The pyrene moiety's long fluorescence lifetime makes it suitable for time-resolved fluorescence microscopy, which can reduce background interference from autofluorescence in biological samples. lumiprobe.com Covalent labeling of biomolecules, such as proteins and nucleic acids, with this compound could enable the study of their localization and dynamics within living cells. A structurally similar compound, (1-pyrene)sulfonyl azide, has been used as a fluorescent probe to study the transmembrane topology of receptor subunits. nih.gov

In materials science, this compound could be incorporated into polymers and other materials to impart fluorescent properties. mdpi.com For example, it could be used as a fluorescent monomer in the synthesis of responsive polymers, where changes in the polymer's environment (e.g., pH, temperature) would be signaled by a change in fluorescence. Such materials could find applications in areas such as smart coatings, drug delivery systems, and environmental monitoring. The pyrene unit can also promote π-π stacking interactions, which can be utilized in the design of self-assembling materials and for the functionalization of carbon nanomaterials. acs.org

The potential interdisciplinary applications are summarized in Table 2.

| Field | Potential Application of this compound |

| Chemical Sensing | Fluorescent chemosensors for metal ions, anions, and small molecules. |

| Bioimaging | Fluorescent probes for time-resolved microscopy and labeling of biomolecules. |

| Materials Science | Fluorescent monomer for responsive polymers, component for self-assembling materials, functionalization of nanomaterials. |

| Catalysis | Precursor for pyrenesulfonyl radicals in novel catalytic transformations. |

Q & A

Q. What are the standard synthetic approaches for pyrenesulfonylhydrazine, and how is its purity validated?

this compound synthesis typically involves sulfonation of pyrene followed by hydrazine coupling. While specific protocols are not detailed in the provided evidence, analogous methods for phenylhydrazine derivatives (e.g., diazotization of aniline, reduction with sodium sulfite, and acid precipitation ) can be adapted. Purity is confirmed via chromatographic techniques (HPLC, TLC) and spectroscopic methods (NMR, FT-IR). Quantitative analysis may employ UV-Vis spectroscopy calibrated against known hydrazine derivatives .

Q. How is this compound employed as a fluorescent probe in collagen studies?

this compound reacts with aldehyde groups in collagen’s aldol condensation cross-links, forming fluorescent adducts. The probe exhibits monomer fluorescence at 378 nm and excimer fluorescence at 485 nm, depending on the proximity of labeled aldehydes. This allows real-time monitoring of collagen cross-link distribution and conformational changes during fibril assembly .

Q. What safety protocols are essential when handling this compound?

Key protocols include:

- Use of PPE (gloves, lab coats, goggles) and fume hoods to avoid inhalation or skin contact.

- Storage in airtight, light-resistant containers under inert gas to prevent degradation.

- Immediate decontamination of spills with 0.1 M HCl or phosphomolybdic acid solutions .

Advanced Research Questions

Q. What experimental considerations are critical for tracking collagen fibril formation using this compound?

During in vitro fibrillogenesis, rapid excimer fluorescence decay (485 nm) and gradual monomer fluorescence increase (378 nm) indicate telopeptide conformational shifts. Researchers must:

Q. How can solvent polarity and matrix effects lead to conflicting fluorescence data in this compound studies?

In polar solvents (e.g., aqueous buffers), excimers dissociate exponentially into monomers, whereas collagen’s restricted matrix causes non-exponential decay. Contradictions arise if solvent effects are unaccounted for. Mitigation strategies include:

Q. What methodologies resolve structural ambiguities in this compound-labeled collagen during thermal denaturation?

Thermal denaturation reduces excimer fluorescence due to telopeptide unfolding. To distinguish between reversible (e.g., transient conformational shifts) and irreversible changes:

- Perform circular dichroism (CD) alongside fluorescence to correlate structural unfolding with excimer loss.

- Use guanidine hydrochloride to isolate solvent-driven dissociation from temperature effects .

Data Analysis and Contradiction Management

Q. How should researchers address non-exponential fluorescence decay kinetics in collagen studies?

Non-exponential decay in collagen suggests heterogeneous cross-link environments. Analytical approaches include:

Q. Why might this compound fail to regenerate excimer fluorescence after fibril disassembly?

Excimer regeneration depends on precise spatial realignment of aldehyde groups. Irreversible conformational changes during disassembly (e.g., hydrolytic cleavage) prevent reassociation. Confirm reversibility via dialysis under native folding conditions and validate with atomic force microscopy (AFM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.